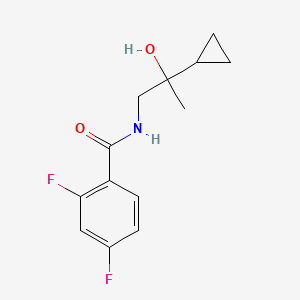

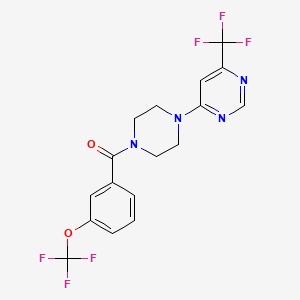

![molecular formula C27H24N4O5 B2979360 2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione CAS No. 324045-03-6](/img/structure/B2979360.png)

2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a nitro group, an acryloyl group, a piperazine ring, and a benzo[de]isoquinoline-1,3-dione moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Electron Transfer

Research on similar compounds with piperazine substituents, like naphthalimide derivatives, has highlighted their significant luminescent properties and potential for photo-induced electron transfer. Such compounds have been studied for their fluorescence response to pH changes, making them useful as pH probes. The fluorescence quenching mechanism via photo-induced electron transfer (PET) from the alkylated amine donor to the naphthalimide moiety underlines their application in studying electron transfer processes. This can be particularly relevant in the development of fluorescent sensors and in photodynamic therapy research (Gan et al., 2003).

Photopolymerization Efficiency

Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione bearing nitro- or amino- substituents have demonstrated outstanding performance in the photoinitiating systems for both ring-opening cationic polymerization of epoxides and free radical polymerization of acrylates. Utilizing various visible LEDs for polymerization, these compounds offer a panchromatic behavior, which could revolutionize polymerization processes under soft conditions. Their efficiency surpasses that of traditional camphorquinone-based systems, highlighting their potential in advanced material science and engineering applications (Xiao et al., 2015).

Cyclization Reactions and Chemical Synthesis

The cyclization of similar compounds has been explored, leading to derivatives with potential applications in medicinal chemistry and drug design. For instance, the transformation of certain benzo[de]isoquinoline-1,3-dione derivatives through cyclization reactions has resulted in new compounds with distinct structural features. These chemical transformations pave the way for synthesizing novel heterocyclic compounds, which could serve as key intermediates in the development of therapeutic agents (Zborovskii et al., 2011).

Radical Cascade Reactions for Synthesis

Recent advancements in the synthesis of isoquinoline-1,3(2H,4H)-dione compounds through radical cascade reactions have attracted attention. These methods, employing acryloyl benzamides as key substrates, offer a green and efficient approach to creating a wide range of isoquinoline-1,3-diones. This research area holds promise for the development of novel synthetic strategies in organic chemistry, potentially leading to the discovery of new drugs and materials (Niu & Xia, 2022).

Eigenschaften

IUPAC Name |

2-[2-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O5/c32-24(12-9-19-7-10-21(11-8-19)31(35)36)29-16-13-28(14-17-29)15-18-30-26(33)22-5-1-3-20-4-2-6-23(25(20)22)27(30)34/h1-12H,13-18H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABVCGUCNSXRID-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2979278.png)

![2-[(2S)-Oxetan-2-yl]ethan-1-ol](/img/structure/B2979279.png)

![[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate](/img/structure/B2979281.png)

![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)

![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)

![3,4-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2979299.png)